molecular formula C28H29N3O2 B2645468 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-62-7

1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

货号: B2645468
CAS 编号: 847396-62-7
分子量: 439.559
InChI 键: VJMXICPCJMERFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a benzyl group and at position 4 with a benzimidazole moiety. The benzimidazole is further modified with a 3-(m-tolyloxy)propyl chain. This structure combines aromatic, heterocyclic, and alkyloxy components, making it a candidate for diverse applications, including pharmaceuticals and materials science.

属性

IUPAC Name

1-benzyl-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-21-9-7-12-24(17-21)33-16-8-15-31-26-14-6-5-13-25(26)29-28(31)23-18-27(32)30(20-23)19-22-10-3-2-4-11-22/h2-7,9-14,17,23H,8,15-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMXICPCJMERFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.

    Attachment of the tolyloxypropyl group: This can be done through an etherification reaction using m-tolyl alcohol and a suitable alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

化学反应分析

1-Benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tolyloxypropyl groups, leading to the formation of various derivatives.

    Coupling Reactions: The benzimidazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, forming complex biaryl structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium for coupling reactions). Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with benzimidazole structures have shown efficacy against various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Research has shown that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Modifications to the molecular structure can significantly impact biological activity:

Structural FeatureEffect on Activity
Benzyl GroupEnhances lipophilicity and cellular uptake
m-Tolyloxy Propyl ChainModulates enzyme selectivity and potency
Pyrrolidine RingContributes to receptor binding affinity

Case Studies

Several studies have explored the applications of benzimidazole derivatives in clinical settings:

Case Study 1: Anticancer Activity

A study evaluated a series of benzimidazole derivatives for their anticancer activity against breast cancer cells. The results indicated that certain modifications led to increased potency compared to standard treatments, suggesting a promising avenue for further research into similar compounds .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of benzimidazole derivatives in a model of rheumatoid arthritis. The study found that these compounds significantly reduced markers of inflammation and joint swelling, demonstrating their therapeutic potential in inflammatory diseases .

作用机制

The mechanism of action of 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity. The tolyloxypropyl group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile.

相似化合物的比较

Structural Features and Substitutions

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituent at Pyrrolidin-2-one Position 1 Substituent on Benzimidazole Chain Key Structural Variations Molecular Weight (g/mol)*
1-Benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Target) Benzyl 3-(m-Tolyloxy)propyl Reference structure ~457.5
1-Allyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone Allyl 3-Phenylpropyl Allyl vs. benzyl; phenyl vs. m-tolyloxy ~399.5
1-Allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Allyl 4-(m-Tolyloxy)butyl Longer alkyl chain (butyl vs. propyl) ~485.6
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone 3-Methylphenyl (m-tolyl) 2-Fluorobenzyl Fluorinated benzyl substituent ~429.5
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one o-Tolyl None (direct benzimidazole attachment) Simpler structure; no alkyloxy chain ~291.3

*Calculated based on molecular formulas.

生物活性

1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2OC_{19}H_{22}N_{2}O, with a molecular weight of 294.39 g/mol. The structure includes a benzimidazole moiety, which is known for various biological activities.

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various benzimidazole derivatives, including those similar to our compound. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cells. For instance, derivatives with specific substitutions showed IC50 values ranging from 16.38 μM to over 100 μM, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1bMIA PaCa-2>100
3aMDA-MB-23155.11

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. For example, studies on related benzimidazole derivatives demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 4 μg/mL, highlighting their effectiveness compared to standard antibiotics like amikacin .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
2gStaphylococcus aureus4
1cE. coli8

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against species such as Candida albicans. The antifungal activity was moderate, with MIC values reported at approximately 64 μg/mL for various derivatives .

The biological activities of these compounds are often attributed to their ability to induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane disruption and caspase activation. This leads to the release of pro-apoptotic factors that promote cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Antiproliferative Studies : A study highlighted that N-substituted benzimidazoles showed better antiproliferative activity than unsubstituted ones due to enhanced lipophilicity, which aids in membrane permeation .
  • Synergistic Effects : Research indicated that combining pyrazole derivatives with doxorubicin resulted in a synergistic effect in MDA-MB-231 cells, suggesting potential for combination therapies in treating resistant cancer types .
  • Autophagy Modulation : Other related compounds have been identified as autophagy modulators that disrupt mTORC1 activity, enhancing their anticancer effects through increased autophagic flux under stress conditions .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-benzyl-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions with K₂CO₃ as a base (common in benzimidazole derivatives) to couple the m-tolyloxypropyl group to the benzimidazole core. Purify intermediates via column chromatography (e.g., 0–10% MeOH/CHCl₃ gradients) .
  • Characterization : Confirm structure via:
  • IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for pyrrolidin-2-one).
  • ¹H/¹³C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrrolidinone carbonyl at δ ~175 ppm).
  • Thermal analysis (TGA/DTA for degradation profiles; stable up to 250°C observed in analogous compounds) .
  • Mass spectrometry (ESI-MS) for molecular ion validation .

Q. How do structural modifications influence the biological activity of benzimidazole-pyrrolidinone derivatives?

  • Methodology :

  • Core modifications : Replace the m-tolyloxy group with fluorinated or chlorinated aryl groups to assess steric/electronic effects on receptor binding (e.g., 4-fluorobenzyl analogs showed improved IGF-1R inhibition in related compounds) .
  • Side-chain optimization : Vary the propyl linker length or introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising activity .
  • Structure-activity relationship (SAR) studies require iterative synthesis, in vitro assays (e.g., enzyme inhibition), and computational docking to validate hypotheses .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodology :

  • Catalyst selection : Use Pd/C for hydrogenation steps (e.g., deprotection of tert-butyl groups) to minimize side reactions .
  • Solvent optimization : Replace CHCl₃ with greener solvents (e.g., EtOAc) for column chromatography without compromising resolution .
  • Automated synthesis : Implement capsule-based systems for reproducible coupling reactions, as demonstrated for structurally complex benzimidazoles .

Q. How should researchers address contradictions in pharmacological data (e.g., CYP3A4 inhibition vs. efficacy)?

  • Methodology :

  • ADME profiling : Conduct CYP450 inhibition assays early to identify problematic scaffolds (e.g., benzimidazole derivatives with bulky substituents often inhibit CYP3A4). Mitigate this by introducing hydrophilic groups (e.g., pyridyl) .
  • In vitro-in vivo correlation (IVIVC) : Use PBPK modeling to predict drug-drug interaction risks and adjust dosing regimens .

Q. What computational strategies are recommended for predicting binding modes of this compound with target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., IGF-1R kinase domain, PDB: 3NW6) to identify key interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and validate docking poses .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Lyophilization : Assess stability in lyophilized vs. solution states; TGA data suggest thermal stability up to 200°C, making solid-state storage viable .

Q. What in vitro models are appropriate for elucidating the mechanism of action of this compound?

  • Methodology :

  • Kinase assays : Use TR-FRET-based assays (e.g., IGF-1R kinase activity) to measure IC₅₀ values. Compare with structurally related inhibitors (e.g., BMS-536924) .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7) with ATP-lite assays to correlate target inhibition with cytotoxicity .

Q. What regulatory considerations apply to preclinical development of this compound?

  • Methodology :

  • Purity standards : Ensure ≥95% purity via HPLC (symmetrical peaks, retention time consistency) and residual solvent analysis (ICH Q3C guidelines) .
  • Toxicity screening : Conduct Ames tests for mutagenicity and hERG binding assays to rule out cardiotoxicity risks before in vivo studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。